molecular formula C14H15N3O2 B1359880 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119452-06-0

4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

Cat. No. B1359880
CAS RN: 1119452-06-0
M. Wt: 257.29 g/mol
InChI Key: SNDPWEKGMUCOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde” is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 . It’s an important intermediate for small molecule anticancer drugs .


Synthesis Analysis

The target compound can be synthesized from commercially available terephthalaldehyde through three steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a 1,2,4-oxadiazol ring attached to a benzaldehyde group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.29 and a molecular formula of C14H15N3O2 . Other specific physical and chemical properties are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Applications in Anticancer Research

The compound 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, due to its structural components, has been explored in scientific research primarily for its potential applications in anticancer drug synthesis. For instance, a derivative of this compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. The synthesis process from commercially available terephthalaldehyde involves steps like acetal reaction, nucleophilic reaction, and hydrolysis, achieving a high total yield. This highlights the significance of such compounds in the development of new anticancer therapies, aiming to improve the selectivity, efficiency, and safety of these treatments (Zhang et al., 2018).

Role in Heterocyclic Chemistry and Drug Design

The compound and its related derivatives also play a vital role in heterocyclic chemistry, particularly in the synthesis of polycyclic systems that include the 1,2,4-oxadiazole ring. Such systems are synthesized through condensation reactions and have been studied for their biological activities. The prediction of biological activities for these compounds indicates their potential in various pharmaceutical applications, including but not limited to anticancer research (Kharchenko et al., 2008).

Photophysical Properties and Intramolecular Charge Transfer

Further research into derivatives of 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, such as those involving carbazole-based D-π-A molecules, has contributed to understanding the photophysical properties and intramolecular charge transfer (ICT) effects. These studies are crucial for the development of compounds with targeted properties for applications in optoelectronics and molecular electronics, showcasing the compound's versatility beyond pharmaceuticals (Altinolcek et al., 2021).

Future Directions

The pyrrolidine ring, a key part of this compound, is a versatile scaffold for novel biologically active compounds. It’s expected that medicinal chemists will continue to explore this scaffold to design new compounds with different biological profiles .

properties

IUPAC Name

4-[5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-10-11-3-5-12(6-4-11)14-15-13(19-16-14)9-17-7-1-2-8-17/h3-6,10H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPWEKGMUCOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.